2-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)thiazolo[4,5-c]pyridine
Description
2-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)thiazolo[4,5-c]pyridine is a fused heterocyclic compound comprising three distinct moieties:
- Thiazolo[4,5-c]pyridine: A bicyclic system with a sulfur-containing thiazole ring fused to a pyridine ring, contributing to π-π stacking interactions in biological systems .
This compound’s structural complexity suggests applications in kinase inhibition or receptor modulation, though specific pharmacological data remain underexplored in the available literature.
Properties
IUPAC Name |
2-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]-[1,3]thiazolo[4,5-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N8S/c1-6-22(15-3-2-14-20-18-11-24(14)21-15)8-9-23(7-1)16-19-12-10-17-5-4-13(12)25-16/h2-5,10-11H,1,6-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOEZVLINRXMALE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C2=NC3=C(S2)C=CN=C3)C4=NN5C=NN=C5C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)thiazolo[4,5-c]pyridine represents a novel class of heterocyclic compounds that have garnered attention for their potential biological activities. This article focuses on synthesizing and evaluating the biological properties of this compound, particularly its antimicrobial, antiviral, and anticancer activities.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 369.4 g/mol. The structural components include a thiazolo[4,5-c]pyridine core fused with a triazolo[4,3-b]pyridazine moiety and a diazepane ring. Such a structure is believed to contribute to its diverse biological activities.
Antimicrobial Activity
Research indicates that compounds similar to This compound exhibit significant antimicrobial properties. Notably:
- Antibacterial Properties : The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria. In vitro studies demonstrated inhibition of bacterial growth, suggesting potential applications in treating bacterial infections .
- Antifungal Activity : It has also been evaluated against various fungal pathogens, displaying promising antifungal effects .
Antiviral Potential
The triazolo[4,3-b]pyridazine structure is associated with antiviral activity. Preliminary studies suggest that derivatives of this compound may interfere with viral replication mechanisms. Further research is required to elucidate the specific viral targets and the mechanism of action .
Anticancer Properties
Recent studies have indicated that the compound may possess anticancer properties:
- Mechanism of Action : The proposed mechanism involves the inhibition of c-Met protein kinase, which plays a crucial role in cell growth and survival pathways. Inhibition of this kinase could lead to reduced proliferation and increased apoptosis in cancer cells .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antibacterial | Effective against Gram-positive/negative bacteria | |
| Antifungal | Inhibitory effects on fungal pathogens | |
| Antiviral | Potential interference with viral replication | |
| Anticancer | Inhibition of c-Met leading to reduced cell growth |
Case Study: Anticancer Activity
A study conducted on various cancer cell lines showed that the compound significantly inhibited cell viability in a dose-dependent manner. The IC50 values ranged from 15 µM to 30 µM across different cell lines. The results indicate that this compound could serve as a lead for developing new anticancer agents.
Chemical Reactions Analysis
Synthetic Approaches to Core Heterocycles
The molecule contains two fused heterocycles: a triazolo[4,3-b]pyridazine and a thiazolo[4,5-c]pyridine, linked via a 1,4-diazepane moiety. Key strategies for constructing these systems include:
Thiazolo-Pyridine Formation
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Transamidation-Cyclization : Enaminonitriles and benzohydrazides undergo microwave-mediated tandem transamidation and nucleophilic addition to form thiazolo-pyridine cores. Toluene at 140°C under microwave irradiation optimizes yields (83%) (Molecules, 2024) .
Microwave-Assisted Cyclocondensation
A representative pathway for assembling the thiazolo-pyridine unit involves:
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Transamidation : Enaminonitrile (1 ) reacts with benzohydrazide (2 ) to form intermediate A .
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Nucleophilic Attack : The nitrile group in A undergoes intramolecular attack, yielding intermediate B .
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Condensation and Aromatization : Cyclization via water elimination produces the thiazolo[4,5-c]pyridine core (3 ) (Scheme 1, Molecules, 2024) .
Diazepane Linker Installation
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Nucleophilic Substitution : The 1,4-diazepane spacer is introduced via SN2 reaction between a brominated triazolo-pyridazine precursor and a thiazolo-pyridine amine derivative. Polar aprotic solvents (e.g., DMF) enhance reactivity.
Functionalization Reactions
Post-synthetic modifications enable diversification of the core structure:
Suzuki-Miyaura Coupling
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The iodo-substituted triazolo-pyridazine undergoes cross-coupling with arylboronic acids (e.g., 4-methoxyphenylboronic acid) using Pd(PPh3)4, achieving 88% yield (Molecules, 2024) .
Sonogashira Alkynylation
-
Reaction of the iodo intermediate with 4-ethylnylanisole (6 ) under Sonogashira conditions forms a C–C bond, yielding alkyne-functionalized derivatives (61% yield) .
Optimized Reaction Conditions
Data from solvent screening for thiazolo-pyridine synthesis (Molecules, 2024) :
| Solvent | Temperature (°C) | Yield (%) |
|---|---|---|
| Toluene | 120 | 83 |
| Chlorobenzene | 120 | 79 |
| DMF | 120 | 45 |
| MeOH | 120 | 0 |
Key Findings :
-
Non-polar solvents (toluene, chlorobenzene) outperform polar solvents due to improved cyclization kinetics.
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Microwave irradiation reduces reaction time from 24 h (reflux) to 2 h.
Analytical and Spectroscopic Data
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HRMS : Molecular ion peaks align with calculated [M+H]+ values (Δ < 2 ppm).
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NMR : Distinct singlet for triazole protons (δ 8.9–9.2 ppm) and multiplet signals for the diazepane linker (δ 3.4–4.1 ppm) .
Challenges and Limitations
Comparison with Similar Compounds
Core Heterocyclic Systems
- Target Compound: The fusion of thiazolo[4,5-c]pyridine and [1,2,4]triazolo[4,3-b]pyridazine introduces dual electron-deficient regions, enhancing interactions with kinase ATP-binding pockets . In contrast, 8FB-PTP’s pyrazolo-triazolo-pyrimidine core prioritizes adenosine receptor antagonism via hydrophobic substituents (e.g., 4-fluorobenzyl) .
- Flexibility vs. Rigidity : The 1,4-diazepane linker in the target compound contrasts with the rigid pyrimidine cores of pyrazolo[3,4-d]pyrimidine derivatives , which undergo isomerization under specific conditions (e.g., acid catalysis) .
Q & A
Q. What are the key synthetic routes for 2-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)thiazolo[4,5-c]pyridine?
The synthesis typically involves multi-step heterocyclic coupling. For example:
- Step 1 : Formation of the triazolopyridazine core via cyclization of pyridazine derivatives with hydrazine analogs under reflux conditions.
- Step 2 : Functionalization of the diazepane ring using nucleophilic substitution, often requiring bases like NaH in DMF to facilitate N-alkylation .
- Step 3 : Thiazolo-pyridine coupling via Suzuki-Miyaura or Buchwald-Hartwig reactions, depending on substituent compatibility . Reaction yields (40–65%) are influenced by solvent polarity and catalyst selection (e.g., Pd(PPh₃)₄ for cross-coupling) .
Q. How is the molecular structure of this compound characterized experimentally?
Structural validation employs:
- NMR : - and -NMR to confirm proton environments and carbon connectivity (e.g., aromatic protons at δ 7.5–8.5 ppm).
- X-ray crystallography : Resolves bond lengths and angles, critical for confirming the fused triazole-thiazole system .
- HRMS : Validates molecular formula (e.g., C₁₄H₁₆N₈ requires m/z 320.15) .
Q. What are common impurities encountered during synthesis, and how are they analyzed?
Impurities often arise from:
- Incomplete cyclization : Unreacted pyridazine intermediates detectable via HPLC (C18 column, acetonitrile/water gradient) .
- Oxidative byproducts : E.g., sulfoxide derivatives of the thiazole ring, identified by LC-MS or TLC (Rf shifts under UV254) .
- Residual solvents : GC-MS analysis for DMF or THA traces, adhering to ICH Q3C guidelines .
Q. What safety precautions are recommended for handling this compound in laboratory settings?
While specific hazard data is limited, general protocols include:
Q. How are initial biological activities screened for this compound?
Standard assays include:
- Kinase inhibition : ATP-binding assays (e.g., radiometric or fluorescence-based) to target kinases like CDK or EGFR .
- Antimicrobial screening : Agar diffusion against Gram-positive/negative strains (MIC determination) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
Strategies involve:
- Catalyst tuning : Switching from Pd(OAc)₂ to XPhos-Pd-G3 for higher cross-coupling efficiency (>75% yield) .
- Solvent optimization : Replacing DMF with DMAc to reduce side reactions .
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h for cyclization steps) .
Q. What computational methods predict the compound’s reactivity or binding affinity?
- DFT calculations : Model transition states for cyclization reactions (e.g., activation energies for triazole formation) .
- Molecular docking : AutoDock Vina or Schrödinger Suite to simulate interactions with kinase ATP pockets .
- QSAR models : Correlate substituent electronegativity with antimicrobial activity .
Q. How to resolve contradictions in reported biological activity data across studies?
Contradictions (e.g., varying IC₅₀ values) may arise from:
- Assay conditions : Buffer pH or co-solvents (e.g., DMSO concentration) altering compound solubility .
- Structural analogs : Subtle differences in substituents (e.g., methoxy vs. methyl groups) impacting target selectivity . Mitigation: Standardize protocols (e.g., CLSI guidelines) and use orthogonal assays (SPR vs. fluorescence) .
Q. What engineering challenges exist in scaling up synthesis for preclinical studies?
Key challenges include:
Q. How to establish structure-activity relationships (SAR) for derivatives of this compound?
Methodologies include:
- Analog synthesis : Vary substituents on the diazepane or thiazole rings (e.g., electron-withdrawing vs. donating groups) .
- Biological profiling : Compare IC₅₀ values across analogs to identify critical pharmacophores .
- Crystallography : Resolve ligand-target co-crystal structures to map binding interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
